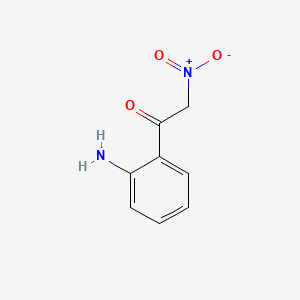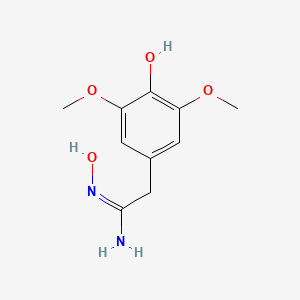
1-(2-Aminophenyl)-2-nitroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)-2-nitroethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a nitroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-2-nitroethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminophenylacetone. The reaction typically employs nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminophenyl)-2-nitroethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-2-aminoethanone.
Oxidation: 1-(2-Nitrosophenyl)-2-nitroethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-Aminophenyl)-2-nitroethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Aminophenyl)-2-nitroethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
2-Aminoacetophenone: Similar structure but lacks the nitro group.
1-(2-Nitrophenyl)-2-nitroethanone: Contains an additional nitro group, leading to different reactivity.
2-Aminophenylacetonitrile: Contains a nitrile group instead of a nitro group.
Uniqueness: 1-(2-Aminophenyl)-2-nitroethanone is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems .
Propiedades
Número CAS |
63892-06-8 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1-(2-aminophenyl)-2-nitroethanone |
InChI |
InChI=1S/C8H8N2O3/c9-7-4-2-1-3-6(7)8(11)5-10(12)13/h1-4H,5,9H2 |
Clave InChI |
BCAHFOPUWFFFOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)




![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)


